N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic organic compound featuring a benzothiophene core fused with a dimethylaminoethyl side chain and a 3,5-dimethyl-1,2-oxazole-4-carboxamide moiety. The 3,5-dimethyl-1,2-oxazole ring is a rigid scaffold that may enhance binding specificity in biological systems. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with neurological or metabolic disorders.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-11-17(12(2)23-20-11)18(22)19-9-15(21(3)4)14-10-24-16-8-6-5-7-13(14)16/h5-8,10,15H,9H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFZRAIKJICJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.
Construction of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving an appropriate precursor, such as an α-hydroxy ketone or an α-halo ketone.
Coupling Reactions: The final step involves coupling the benzothiophene moiety with the oxazole ring through an amide bond formation reaction using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Attributes of Comparable Compounds
Key Observations:
Core Heterocycles: The target compound’s benzothiophene (aromatic, planar) contrasts with 771507-45-0’s benzamide (polar, hydrogen-bonding) and 876539-67-2’s cyclopenta[b]thiophene (non-aromatic, strained). Benzothiophene may enhance CNS penetration due to lipophilicity, whereas benzamide derivatives prioritize solubility for peripheral targets .
The 3,5-dimethyloxazole in both the target and 771507-45-0 suggests affinity for hydrophobic binding pockets, but the carboxamide in the target may enhance hydrogen-bonding specificity versus 771507-45-0’s methoxy linker.
Pharmacokinetic Predictions: 876539-67-2’s ester group likely confers prodrug properties, requiring hydrolysis for activation, whereas the target’s carboxamide offers metabolic stability.
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 300.36 g/mol. The structure includes a benzothiophene moiety and a 1,2-oxazole ring, which are known to enhance the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₂ |
| Molecular Weight | 300.36 g/mol |
| IUPAC Name | This compound |
| SMILES | CN(C)C(CN1C(=O)C=C(C(=O)N1)C)C2=CSC3=CC=CC=C32 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
Molecular Targets:
- Enzymes: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptors: It can bind to various receptors, potentially modulating neurotransmission and other signaling pathways.
Pathways Involved:
The compound may influence:
- Inflammatory pathways
- Cell proliferation mechanisms
- Apoptosis signaling pathways
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
Anti-inflammatory Activity:
In vitro studies have shown that the compound possesses significant anti-inflammatory properties. For instance, it demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Anticancer Potential:
Preliminary studies suggest that the compound may have anticancer properties by inducing apoptosis in cancer cell lines. This effect is likely mediated through the modulation of signaling pathways related to cell survival.
Neuroprotective Effects:
Due to its ability to cross the blood-brain barrier, there is potential for neuroprotective applications, particularly in neurodegenerative diseases.
Case Studies
Several studies have evaluated the biological activity of similar compounds or derivatives:
- Study on COX Inhibition:
- Anticancer Activity:
-
Neuroprotection Studies:
- Research on benzothiophene derivatives indicated potential neuroprotective effects through modulation of oxidative stress markers in neuronal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
